molecular formula C11H13ClN2O B1391422 (6-Chloro-1-isopropyl-1H-benzimidazol-2-yl)methanol CAS No. 1243607-75-1

(6-Chloro-1-isopropyl-1H-benzimidazol-2-yl)methanol

Cat. No. B1391422
CAS RN: 1243607-75-1
M. Wt: 224.68 g/mol
InChI Key: VTKYRUGOJHIQJS-UHFFFAOYSA-N
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Description

“(6-Chloro-1-isopropyl-1H-benzimidazol-2-yl)methanol” is a chemical compound with the molecular formula C11H13ClN2O . It is a benzimidazole derivative, a class of compounds known for their wide range of biological activities .


Synthesis Analysis

The synthesis of benzimidazole derivatives, including “(6-Chloro-1-isopropyl-1H-benzimidazol-2-yl)methanol”, often involves rearrangements of quinoxalines . A hit to lead process was reported to fine-tune the potency of a previously reported inhibitor, leading to the discovery of this compound .


Molecular Structure Analysis

The molecular structure of “(6-Chloro-1-isopropyl-1H-benzimidazol-2-yl)methanol” consists of a benzimidazole core with a chlorine atom at the 6th position and an isopropyl group at the 1st position .

Scientific Research Applications

Antimicrobial Activity

Benzimidazole derivatives have been extensively studied for their antimicrobial properties. They are known to interfere with the biosynthesis of nucleic acids and proteins in microbial cells, leading to their death. The chloro and methanol groups in the compound can potentially enhance these properties, making it a candidate for developing new antimicrobial agents .

Anticancer Research

The structure of benzimidazole is similar to that of nucleotides, allowing it to interact with DNA and disrupt cell division. This makes it valuable in anticancer research, where derivatives like (6-Chloro-1-isopropyl-1H-benzimidazol-2-yl)methanol could be used to design drugs targeting specific cancer cells .

Antiviral Applications

Benzimidazole derivatives have shown promise as antiviral agents. They can inhibit viral replication by interfering with the function of viral enzymes or by integrating into viral DNA. The specific substituents in this compound may offer a unique approach to combating viral infections .

Antiparasitic Treatments

Compounds with a benzimidazole core are effective against a variety of parasites. They work by binding to parasite tubulin, inhibiting microtubule formation, which is essential for their survival. This compound’s particular structure could lead to the development of new antiparasitic drugs .

Cardiovascular Research

Benzimidazole derivatives can act as angiotensin II receptor antagonists, which are used to treat hypertension. The unique substituents in (6-Chloro-1-isopropyl-1H-benzimidazol-2-yl)methanol might offer novel pathways for managing cardiovascular diseases .

Neurological Disorders

The benzimidazole moiety has been associated with neuroprotective effects. Derivatives of this compound could be explored for their potential in treating neurological disorders such as Alzheimer’s disease, Parkinson’s disease, and multiple sclerosis .

Future Directions

The future research directions for “(6-Chloro-1-isopropyl-1H-benzimidazol-2-yl)methanol” and similar compounds could involve further exploration of their biological activities and potential applications in medicine and other fields . The development of more efficient synthesis methods could also be a focus of future research .

properties

IUPAC Name

(6-chloro-1-propan-2-ylbenzimidazol-2-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClN2O/c1-7(2)14-10-5-8(12)3-4-9(10)13-11(14)6-15/h3-5,7,15H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTKYRUGOJHIQJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C2=C(C=CC(=C2)Cl)N=C1CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(6-Chloro-1-isopropyl-1H-benzimidazol-2-yl)methanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(6-Chloro-1-isopropyl-1H-benzimidazol-2-yl)methanol
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(6-Chloro-1-isopropyl-1H-benzimidazol-2-yl)methanol
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(6-Chloro-1-isopropyl-1H-benzimidazol-2-yl)methanol
Reactant of Route 6
(6-Chloro-1-isopropyl-1H-benzimidazol-2-yl)methanol

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